

A Comprehensive Guide to the Spectral Analysis of 4-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-methoxyaniline

Cat. No.: B126167

[Get Quote](#)

Introduction: Understanding 4-Chloro-2-methoxyaniline

4-Chloro-2-methoxyaniline, also known as 4-chloro-o-anisidine, is a substituted aniline derivative with significant applications in synthetic chemistry. It serves as a crucial intermediate in the manufacturing of dyes, pharmaceuticals, and other complex organic molecules.^[1] A thorough understanding of its structural characteristics is paramount for its effective utilization and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive, non-destructive methods for structural elucidation.

This guide offers an in-depth analysis of the ^1H NMR, ^{13}C NMR, and IR spectra of **4-Chloro-2-methoxyaniline**. We will delve into the theoretical basis for the observed spectral data, present detailed experimental protocols for data acquisition, and provide a comprehensive interpretation of the spectra, linking empirical data to the molecular structure.

Compound Profile:

Identifier	Value
IUPAC Name	4-chloro-2-methoxyaniline [2]
Synonyms	4-Chloro-o-anisidine, 2-Amino-5-chloroanisole [3]
CAS Number	93-50-5 [4]
Molecular Formula	C ₇ H ₈ CINO [5]
Molecular Weight	157.60 g/mol [2]

| Physical Form | Solid[\[4\]](#) |

Below is the chemical structure of **4-Chloro-2-methoxyaniline**, illustrating the numbering convention used for spectral assignments throughout this guide.

Caption: Molecular structure of **4-Chloro-2-methoxyaniline**.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the different chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common, relatively non-polar solvent that dissolves a wide range of organic compounds and has a simple, well-defined solvent peak. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Chloro-2-methoxyaniline** in ~0.7 mL of deuterated chloroform (CDCl₃).
- **Internal Standard:** Add a small drop of tetramethylsilane (TMS) to the solution.

- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
- Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for **4-Chloro-2-methoxyaniline** in CDCl₃.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.78	Multiplet (m)	2H	H-5, H-6
~6.65	Doublet (d)	1H	H-3
~3.86	Singlet (s)	3H	-OCH ₃
~3.8 (broad)	Singlet (s, br)	2H	-NH ₂

Data adapted from reported values.[\[3\]](#)

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of **4-Chloro-2-methoxyaniline** is consistent with its substituted aromatic structure.

- Methoxy Group (-OCH₃): A sharp singlet is observed at approximately 3.86 ppm.[\[3\]](#) This signal integrates to three protons and, being a singlet, indicates no adjacent protons, which is characteristic of a methoxy group.
- Amine Group (-NH₂): The two protons of the primary amine typically appear as a broad singlet around 3.8 ppm. The chemical shift of these protons can vary depending on concentration, solvent, and temperature due to hydrogen bonding. Their broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.

- Aromatic Protons (Ar-H): The aromatic region (6.5-7.0 ppm) shows signals corresponding to the three protons on the benzene ring.
 - The signal at ~6.65 ppm, a doublet, is assigned to H-3.[3] It is ortho to the electron-donating $-\text{OCH}_3$ and $-\text{NH}_2$ groups, causing it to be the most upfield of the aromatic protons. It appears as a doublet due to coupling with H-5 (a small meta-coupling, $J \approx 2\text{-}3$ Hz).
 - The multiplet at ~6.78 ppm, integrating to two protons, accounts for H-5 and H-6.[3] H-6 is ortho to the $-\text{NH}_2$ group and would appear as a doublet due to ortho-coupling with H-5 ($J \approx 8\text{-}9$ Hz). H-5 is ortho to the chlorine atom and would appear as a doublet of doublets, coupling to both H-6 (ortho) and H-3 (meta). The overlap of these signals results in the observed multiplet.

Caption: ^1H NMR spectral assignments for **4-Chloro-2-methoxyaniline**.

^{13}C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ^{13}C NMR

The sample preparation for ^{13}C NMR is identical to that for ^1H NMR. However, data acquisition requires significantly more scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope. A broadband proton-decoupled experiment is typically performed to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

^{13}C NMR Spectral Data

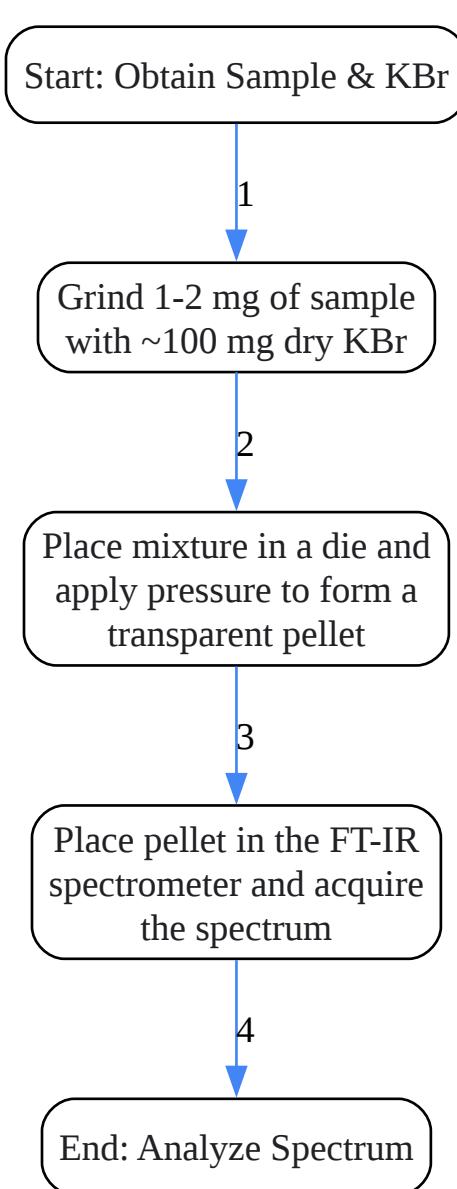
Chemical Shift (δ , ppm)	Assignment
~147.1	C2
~136.2	C1
~128.5	C4
~119.3	C5
~115.0	C6
~110.1	C3
~55.7	-OCH ₃

Note: These are predicted chemical shifts based on computational models and data from similar structures, as a definitive, published list of assigned peaks was not available in the searched literature. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum

The spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

- Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear furthest upfield, around 55.7 ppm, typical for an sp³-hybridized carbon attached to an oxygen atom.
- Aromatic Carbons (Ar-C):
 - C2: This carbon, bonded to the highly electronegative oxygen of the methoxy group, is expected to be the most downfield of the aromatic signals, around 147.1 ppm.
 - C1: The carbon bearing the amine group (C1) is also significantly deshielded and is expected around 136.2 ppm.
 - C4: The carbon attached to the chlorine atom (C4) is predicted to be at approximately 128.5 ppm. The electronegativity of chlorine causes a downfield shift.


- C3, C5, C6: The remaining carbons (CH) will appear between 110-120 ppm. Their precise shifts are influenced by the combined electronic effects of all substituents on the ring. C3, being shielded by two ortho electron-donating groups, is predicted to be the most upfield aromatic carbon at ~110.1 ppm.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR (KBr Pellet Method)

Rationale: For solid samples, the KBr pellet method is a common technique. Potassium bromide (KBr) is transparent to IR radiation and acts as a matrix to hold the sample. This avoids interference from solvent peaks.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a solid sample using the KBr pellet method.

Methodology:

- Grinding: Finely grind 1-2 mg of **4-Chloro-2-methoxyaniline** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: Transfer the fine powder to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

- Analysis: Carefully remove the pellet from the die and place it in the sample holder of an FT-IR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .

IR Spectral Data

Frequency Range (cm^{-1})	Vibration Type	Functional Group
3350 - 3500	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3000 - 3100	C-H Stretch	Aromatic C-H
2850 - 2960	C-H Stretch	Aliphatic (-OCH ₃)
~1600, 1450-1500	C=C Stretch	Aromatic Ring
1200 - 1275	C-O Stretch (asymmetric)	Aryl Ether
1000 - 1100	C-Cl Stretch	Aryl Halide

Data represents typical absorption ranges for the indicated functional groups.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in **4-Chloro-2-methoxyaniline**.

- **-NH₂ Group:** The presence of a primary amine is confirmed by two distinct peaks in the 3350-3500 cm^{-1} region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
- **C-H Bonds:** A group of weaker absorptions above 3000 cm^{-1} indicates aromatic C-H stretching. Just below 3000 cm^{-1} , sharper peaks corresponding to the aliphatic C-H stretching of the methoxy group will be present.
- **Aromatic Ring:** The characteristic C=C stretching vibrations of the benzene ring appear as a series of absorptions around 1600 cm^{-1} and in the 1450-1500 cm^{-1} region.

- Ether Linkage: A strong, prominent absorption band between 1200-1275 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy group.
- C-Cl Bond: A strong absorption in the fingerprint region, generally between 1000-1100 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Safety and Handling

4-Chloro-2-methoxyaniline is considered hazardous. Users should consult the full Safety Data Sheet (SDS) before handling.

- Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Precautions: Avoid breathing dust (P261). Wear protective gloves, clothing, and eye protection. Use only in a well-ventilated area.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338). If skin or respiratory irritation occurs, seek medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 4. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 5. 4-chloro-o-anisidine | 93-50-5 [chemnet.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Spectral Analysis of 4-Chloro-2-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b126167#spectral-data-for-4-chloro-2-methoxyaniline-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com